molecular formula C12H21NO4S2 B2588911 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine CAS No. 1448133-15-0

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine

Cat. No.: B2588911
CAS No.: 1448133-15-0
M. Wt: 307.42
InChI Key: LHVLNGIIAMSGQA-UHFFFAOYSA-N
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Description

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenge in its chemical synthesis and biosynthesis .


Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the use of aziridine and azetidine sulfinate salts, which are easily prepared from commercially available 3-iodoheterocycle precursors in a three-step sequence .


Molecular Structure Analysis

Azetidines are four-membered heterocycles that include a basic secondary amine . They are characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability .


Chemical Reactions Analysis

Azetidines can undergo smooth coupling reactions, providing an expedient route for the introduction of these four-membered heterocycles into indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on their structure and the groups attached to them. They are generally characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability .

Scientific Research Applications

Ring Expansion and Functionalization

Research has explored the ring expansion of azetidine derivatives to produce functionalized pyrrolidines. A method involves treating 2-(α-hydroxyalkyl)azetidines with chloro- or methanesulfonyl chloride, leading to rearrangement into pyrrolidines with potential for further nucleophilic functionalization. This process allows for the stereospecific incorporation of various nucleophiles into the pyrrolidine ring, hinting at the versatility of azetidine derivatives in synthetic chemistry (Durrat et al., 2008).

Enzymatic Chemistry and Natural Product Biosynthesis

Azetidine and its derivatives play a role in the biosynthesis of cyclopropane, epoxide, and aziridine groups found in various natural products with significant pharmacological activities. The study of these small-ring containing compounds is crucial for understanding their biological activities and potential therapeutic applications (Thibodeaux et al., 2012).

Polymerization Applications

Azetidines are also investigated for their polymerization potential. For instance, N-(methanesulfonyl)azetidine was found to polymerize anionically at high temperatures to form polymers with potential application as precursors to valuable polyimines. Such studies highlight the utility of azetidine derivatives in developing new materials with specific properties (Reisman et al., 2020).

Synthetic Chemistry and Drug Development

Azetidines serve as intermediates in the synthesis of complex molecules, including potential drug candidates. The cyclization of azetidine derivatives with sulfonium triflate is an example of generating azetidines, demonstrating the compound's relevance in constructing molecules with pharmaceutical significance (Fritz et al., 2012).

Mechanism of Action

Future Directions

The future of azetidine research is promising. There is a growing interest in the biosynthetic research of the largely unexplored azetidine moieties as well as the discovery of novel azetidine-containing natural products . Additionally, the development of new reaction protocols could overcome some long-standing challenges within this field of research .

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-cyclopropylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S2/c14-18(15,10-4-2-1-3-5-10)12-8-13(9-12)19(16,17)11-6-7-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLNGIIAMSGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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